Sulfate de brucine

Vue d'ensemble

Description

Sulfate de brucine: is an alkaloid compound closely related to strychnine, primarily found in the seeds of the Strychnos nux-vomica tree . It is known for its bitter taste and high toxicity. Brucine sulfate has been used in various scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Brucine sulfate can be synthesized through the reaction of brucine with sulfuric acid. The process involves dissolving brucine in hot distilled water, followed by the addition of concentrated sulfuric acid. The mixture is then cooled and crystallized to obtain brucine sulfate .

Industrial Production Methods: In industrial settings, brucine sulfate is produced by extracting brucine from the seeds of Strychnos nux-vomica, followed by its conversion to brucine sulfate using sulfuric acid. The extraction process typically involves reflux extraction and crystallization to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: Brucine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to react with nitrate ions in a concentrated sulfuric acid solution at high temperatures to form a color complex .

Common Reagents and Conditions:

Oxidation: Brucine sulfate can be oxidized using chromic acid.

Reduction: It can be reduced using hydrogen in the presence of a palladium catalyst.

Substitution: Brucine sulfate reacts with sulfanilic acid in the presence of hydrochloric acid.

Major Products Formed: The major products formed from these reactions include various derivatives of brucine, such as dimethoxystrychnine and other substituted compounds .

Scientific Research Applications

Brucine sulfate has a wide range of scientific research applications:

Medicine: It has been investigated for its anti-tumor, anti-inflammatory, and analgesic properties.

Industry: Brucine sulfate is used in the colorimetric determination of nitrate ions in water samples.

Mechanism of Action

Brucine sulfate acts as an antagonist at glycine receptors, similar to strychnine. It paralyzes inhibitory neurons by preventing glycine from binding to its receptors, leading to muscle spasms and convulsions . This mechanism is responsible for its toxic effects on the central nervous system.

Comparison with Similar Compounds

Similar Compounds:

Strychnine: Brucine sulfate is closely related to strychnine, both being alkaloids found in the Strychnos nux-vomica tree.

Dimethoxystrychnine: Another derivative of brucine, known for its similar chemical properties.

Uniqueness: Brucine sulfate is unique due to its specific interactions with glycine receptors and its applications in chiral resolution and colorimetric analysis. Its relatively lower toxicity compared to strychnine makes it a valuable compound for various scientific studies .

Applications De Recherche Scientifique

Brucine sulfate has a wide range of scientific research applications:

Medicine: It has been investigated for its anti-tumor, anti-inflammatory, and analgesic properties.

Industry: Brucine sulfate is used in the colorimetric determination of nitrate ions in water samples.

Mécanisme D'action

Target of Action

Brucine sulfate, a weak alkaline indole alkaloid, is one of the main bioactive and toxic constituents of Nux-vomica . It has been reported to exert wide pharmacological activities, such as anti-tumor, anti-inflammatory, analgesic, and effects on the cardiovascular and nervous systems . The primary targets of brucine sulfate include H+/K±ATPase, histaminergic (H2), cyclooxygenase-1 (COX-1), tumor necrosis factor (TNF-α), nuclear factor kappa B (NFκB), prostaglandin (PGE2), cyclooxygenase-2 (COX-2), and muscarinic (M1) .

Mode of Action

Brucine sulfate interacts with its targets in a variety of ways. For instance, it has been found to inhibit the proliferation of HepG2 cells through regulating calcium concentration and depolarization of mitochondria . It also inhibits COX-2 in HepG2 cells but increases the expression of Caspase-3 and the activity of Caspase-3-like protease .

Biochemical Pathways

Brucine sulfate affects several biochemical pathways. It has been found to activate the PPARγ/NF-κB and apoptosis signaling pathways . It also regulates the Wnt/β-catenin signaling pathway .

Pharmacokinetics

High-purity brucine sulfate has been extracted by employing reflux extraction and crystallization, which greatly improved its solubility .

Result of Action

The molecular and cellular effects of brucine sulfate’s action include significant induction of Neuro-2a cells and primary astrocyte death . It also induces neuronal apoptosis and triggers an increase in the ratio of Bax/Bcl-2 and the level of cleaved caspase 3, as well as its activity .

Action Environment

The action of brucine sulfate can be influenced by environmental factors. For instance, bacterial infection is a common complication in bone defect surgery, in which infection by clinically resistant bacteria has been a challenge for the medical community . Brucine sulfate has been found to inhibit drug-resistant strains significantly better than standard strains and achieve sterilization by disrupting the bacterial cell wall .

Analyse Biochimique

Biochemical Properties

Brucine sulfate has been reported to possess wide pharmacological activities, such as anti-tumor, anti-inflammatory, analgesic, and effects on the cardiovascular system and nervous system

Cellular Effects

Brucine sulfate has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit the proliferation of HepG2 cells through regulating calcium concentration and depolarization of mitochondria .

Molecular Mechanism

The molecular mechanism of action of Brucine sulfate is complex and multifaceted. It exerts its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that Brucine sulfate has a long-term effect on cellular function, which is observed in both in vitro and in vivo studies .

Metabolic Pathways

Brucine sulfate is involved in various metabolic pathwaysIt is known that Brucine sulfate can have effects on metabolic flux or metabolite levels .

Subcellular Localization

It is known that Brucine sulfate can be directed to specific compartments or organelles through various mechanisms .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Brucine sulfate can be synthesized through the reaction of brucine with sulfuric acid. The process involves dissolving brucine in hot distilled water, followed by the addition of concentrated sulfuric acid. The mixture is then cooled and crystallized to obtain brucine sulfate .

Industrial Production Methods: In industrial settings, brucine sulfate is produced by extracting brucine from the seeds of Strychnos nux-vomica, followed by its conversion to brucine sulfate using sulfuric acid. The extraction process typically involves reflux extraction and crystallization to achieve high purity .

Analyse Des Réactions Chimiques

Types of Reactions: Brucine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to react with nitrate ions in a concentrated sulfuric acid solution at high temperatures to form a color complex .

Common Reagents and Conditions:

Oxidation: Brucine sulfate can be oxidized using chromic acid.

Reduction: It can be reduced using hydrogen in the presence of a palladium catalyst.

Substitution: Brucine sulfate reacts with sulfanilic acid in the presence of hydrochloric acid.

Major Products Formed: The major products formed from these reactions include various derivatives of brucine, such as dimethoxystrychnine and other substituted compounds .

Comparaison Avec Des Composés Similaires

Strychnine: Brucine sulfate is closely related to strychnine, both being alkaloids found in the Strychnos nux-vomica tree.

Dimethoxystrychnine: Another derivative of brucine, known for its similar chemical properties.

Uniqueness: Brucine sulfate is unique due to its specific interactions with glycine receptors and its applications in chiral resolution and colorimetric analysis. Its relatively lower toxicity compared to strychnine makes it a valuable compound for various scientific studies .

Propriétés

Numéro CAS |

4845-99-2 |

|---|---|

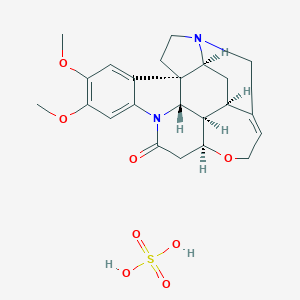

Formule moléculaire |

C23H28N2O8S |

Poids moléculaire |

492.5 g/mol |

Nom IUPAC |

(4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid |

InChI |

InChI=1S/C23H26N2O4.H2O4S/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18;1-5(2,3)4/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3;(H2,1,2,3,4)/t13-,18-,19-,21-,22-,23+;/m0./s1 |

Clé InChI |

JBQBSCWFZJGIQL-SUJBTXFYSA-N |

SMILES |

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.OS(=O)(=O)O |

SMILES isomérique |

COC1=C(C=C2C(=C1)[C@]34CCN5[C@H]3C[C@@H]6[C@@H]7[C@@H]4N2C(=O)C[C@@H]7OCC=C6C5)OC.OS(=O)(=O)O |

SMILES canonique |

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.OS(=O)(=O)O |

Key on ui other cas no. |

4845-99-2 |

Description physique |

Off-white powder; [Sigma-Aldrich MSDS] |

Pictogrammes |

Acute Toxic |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of brucine sulfate?

A1: Brucine sulfate heptahydrate (BS) is a salt form of brucine, a naturally occurring alkaloid found in the seeds of the Strychnos nux-vomica tree. Its molecular formula is C23H26N2O4.H2SO4.7H2O. While specific spectroscopic data isn't provided in the research, it's worth noting that brucine itself is commonly characterized using techniques like NMR and IR spectroscopy. []

Q2: What are the known toxicological concerns associated with brucine sulfate?

A2: Brucine, and consequently brucine sulfate, is known for its toxicity. Studies have shown that brucine can cause central nervous system depression followed by convulsions and seizures. Respiratory arrest has been identified as the cause of death in animal models. The acute oral LD50 for brucine base in mice was found to be 150 mg/kg. []

Q3: Has brucine sulfate demonstrated any potential in combating bacterial resistance?

A3: Research suggests that brucine sulfate exhibits promising bacteriostatic properties, particularly against drug-resistant bacterial strains like E. coli and S. aureus. Notably, it demonstrates superior efficacy against drug-resistant strains compared to standard strains, achieving sterilization through the disruption of bacterial cell walls. []

Q4: Are there any specific applications where brucine sulfate's bacteriostatic properties are being explored?

A5: Yes, ongoing research is investigating the use of brucine sulfate in 3D printed bone scaffold systems to address bacterial infections, a prevalent complication in bone defect surgery. The development of a 3D BS-PLLA/PGA bone scaffold system using selective laser sintering (SLS) technology demonstrates its potential for controlled drug release and enhanced antimicrobial activity. []

Q5: Has brucine sulfate been investigated for its ability to induce chirality in liquid crystal systems?

A6: Yes, brucine sulfate has been explored as a chiral additive in lyotropic liquid crystal systems. Studies have examined its impact on inducing cholesteric phases in mixtures containing potassium laurate, 1-decanol, and D2O. Varying the concentration of brucine sulfate influenced the formation of different cholesteric phases, including a biaxial cholesteric phase. []

Q6: What is a Pfeiffer effect, and how does it relate to brucine sulfate?

A7: The Pfeiffer effect refers to the change in optical rotation observed when a chiral compound, like brucine sulfate, is added to a solution containing a racemic mixture. Research has revealed that the tetrabutylammonium salt of enneamolybdomanganate(IV) exhibits a Pfeiffer effect in organic media containing l-brucine sulfate. This effect is attributed to the chiral environment created by brucine sulfate, influencing the equilibrium between the enantiomers of enneamolybdomanganate(IV). []

Q7: Can brucine sulfate be used for quantitative analysis, and what are the limitations?

A8: While brucine sulfate has been historically used in spectrophotometric methods for nitrate determination, it's essential to acknowledge its limitations. Factors like the concentration of sulfuric acid and temperature significantly influence the color reaction with nitrates. Moreover, the presence of nitrite can interfere with the analysis. [] Due to these limitations and the availability of more robust techniques, brucine sulfate is no longer widely used for nitrate analysis. []

Q8: What are the implications of the Cosmetic Ingredient Review (CIR) Expert Panel's assessment of brucine sulfate?

A9: The CIR Expert Panel, responsible for evaluating the safety of cosmetic ingredients, concluded that the available data on brucine sulfate was insufficient to determine its safety in cosmetics. [] Consequently, more research is needed to establish its safety profile for cosmetic use.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.